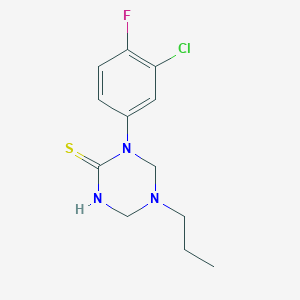
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione, also known as CPPPT, is a chemical compound that belongs to the class of triazinanes. CPPPT has been extensively studied for its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been shown to exhibit antiproliferative activity against certain cancer cell lines. It has also been shown to inhibit the activity of acetylcholinesterase, a key enzyme involved in the development of Alzheimer's disease. 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been shown to have a low toxicity profile and does not exhibit significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It has been shown to exhibit antiproliferative activity against certain cancer cell lines and may have potential as a treatment for cancer. It has also been shown to inhibit the activity of acetylcholinesterase, making it a potential treatment for Alzheimer's disease. However, 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosages and formulations for 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione, as well as its potential interactions with other drugs. Finally, future research may explore the use of 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-fluoroaniline with propylamine to form 1-(3-chloro-4-fluorophenyl)-5-propyl-1,2-dihydro-3H-1,3,5-triazine-2-thione. This intermediate is then treated with sodium hydroxide and hydrogen peroxide to yield 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has been studied for its potential application in scientific research. It has been shown to exhibit antiproliferative activity against certain cancer cell lines, including breast cancer, colon cancer, and lung cancer. 1-(3-Chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione has also been studied for its potential use as an inhibitor of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Eigenschaften
Molekularformel |
C12H15ClFN3S |
|---|---|
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H15ClFN3S/c1-2-5-16-7-15-12(18)17(8-16)9-3-4-11(14)10(13)6-9/h3-4,6H,2,5,7-8H2,1H3,(H,15,18) |
InChI-Schlüssel |
QTBOHAQJQMETNR-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CCCN1CNC(=S)N(C1)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
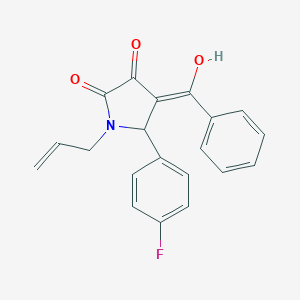

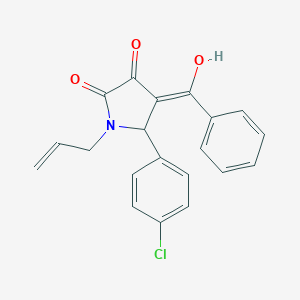
![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)
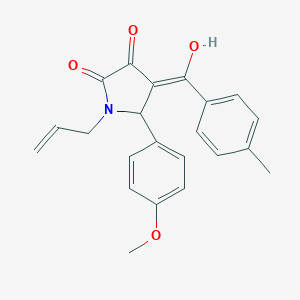
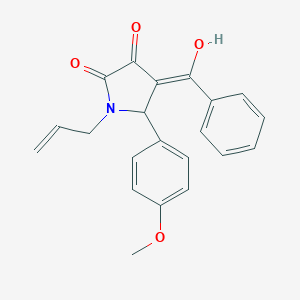
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
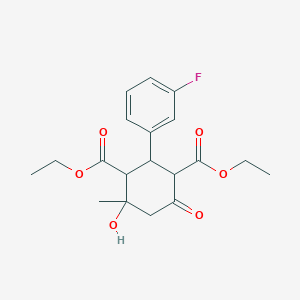
![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
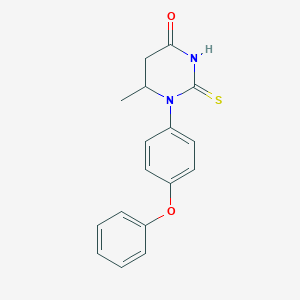
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)